molecular formula C19H17F2NO5S2 B2800636 2,5-difluoro-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]benzene-1-sulfonamide CAS No. 877816-62-1

2,5-difluoro-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]benzene-1-sulfonamide

Cat. No.: B2800636
CAS No.: 877816-62-1
M. Wt: 441.46
InChI Key: PKVXBVQIPSHWPN-UHFFFAOYSA-N
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Description

This compound (CAS: 896327-31-4) is a sulfonamide derivative featuring a bifunctional aromatic core. Its molecular formula is C₁₈H₁₄F₃NO₅S₂, with a molecular weight of 445.43 g/mol . The structure includes:

  • A 2,5-difluorobenzenesulfonamide moiety (electron-withdrawing fluorine substituents).
  • A furan-2-yl group (heterocyclic oxygen-containing ring).
  • A 4-methylbenzenesulfonyl (tosyl) group attached to an ethyl spacer.

Properties

IUPAC Name

2,5-difluoro-N-[2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F2NO5S2/c1-13-4-7-15(8-5-13)28(23,24)19(17-3-2-10-27-17)12-22-29(25,26)18-11-14(20)6-9-16(18)21/h2-11,19,22H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKVXBVQIPSHWPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(CNS(=O)(=O)C2=C(C=CC(=C2)F)F)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F2NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-difluoro-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]benzene-1-sulfonamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the furan-2-yl intermediate: This step involves the synthesis of a furan-2-yl compound through cyclization reactions.

    Introduction of the tosyl group: The tosyl group is introduced via sulfonation reactions using tosyl chloride in the presence of a base.

    Final coupling: The final step involves coupling the furan-2-yl intermediate with the tosylated benzenesulfonamide under suitable reaction conditions, often using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,5-difluoro-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzenesulfonamide derivatives.

Scientific Research Applications

2,5-difluoro-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]benzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,5-difluoro-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]benzene-1-sulfonamide involves interactions with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or modulating the activity of specific enzymes involved in biochemical pathways.

    Interacting with receptors: Modulating receptor activity to influence cellular signaling processes.

    Altering gene expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

N-{2-(2-Furyl)-2-[(4-Methylphenyl)Sulfonyl]Ethyl}-2,5-Dimethoxybenzenesulfonamide

  • Molecular Formula: C₂₀H₂₁NO₇S₂ (Mol. Wt.: 467.51 g/mol) .
  • Key Differences :
    • Substituents : Contains 2,5-dimethoxybenzene instead of difluorobenzene. Methoxy groups are electron-donating, contrasting with fluorine’s electron-withdrawing nature.
    • Impact :
  • Increased solubility in polar solvents due to methoxy groups .
  • Reduced metabolic stability compared to fluorinated analogues (methoxy groups are susceptible to oxidative demethylation).
  • Applications : Likely explored as a precursor in anti-inflammatory or antimicrobial agents, leveraging sulfonamide’s role in protein binding .

2,5-Difluoro-N-[2-(4-Fluorobenzenesulfonyl)-2-(Furan-2-yl)Ethyl]Benzene-1-Sulfonamide

  • Molecular Formula: C₁₈H₁₄F₃NO₅S₂ (Mol. Wt.: 445.43 g/mol) .
  • Key Differences :
    • Substituents : The tosyl group (4-methylbenzenesulfonyl) is replaced with 4-fluorobenzenesulfonyl .
    • Impact :
  • Enhanced electronegativity due to the fluorine atom on the benzenesulfonyl group.
  • Potential for stronger hydrogen-bonding interactions in biological targets (e.g., kinases or proteases) .

Thiazole-Containing Sulfonamide Analogues

  • Example : 2,5-Difluoro-N-{2-[4-Methyl-2-(3-Methylphenyl)-1,3-Thiazol-5-yl]Ethyl}Benzene-1-Sulfonamide
    • Molecular Formula : C₁₉H₁₈F₂N₂O₂S₂ (Mol. Wt.: 408.49 g/mol) .
    • Key Differences :
  • Replaces furan with a thiazole ring (sulfur and nitrogen heteroatoms).
  • Impact :
  • Improved metabolic stability (thiazole resists oxidative degradation compared to furan).
  • Potential for altered binding affinity in biological systems (e.g., antimicrobial activity) .

Data Table: Structural and Functional Comparison

Property Target Compound 2,5-Dimethoxy Analogue 4-Fluoro-Tosyl Analogue Thiazole Analogue
Molecular Formula C₁₈H₁₄F₃NO₅S₂ C₂₀H₂₁NO₇S₂ C₁₈H₁₃F₄NO₅S₂ C₁₉H₁₈F₂N₂O₂S₂
Molecular Weight (g/mol) 445.43 467.51 459.42 408.49
Aromatic Substituents 2,5-Difluoro 2,5-Dimethoxy 4-Fluorobenzenesulfonyl 3-Methylphenyl (thiazole)
Heterocycle Furan-2-yl Furan-2-yl Furan-2-yl Thiazole-5-yl
Electron Effects Electron-withdrawing Electron-donating Electron-withdrawing Variable (thiazole)
Potential Applications Enzyme inhibition Anti-inflammatory Kinase inhibition Antimicrobial agents

Research Findings and Implications

  • Fluorinated Analogues : The target compound’s 2,5-difluoro substitution enhances lipophilicity and metabolic stability compared to methoxy derivatives, making it more suitable for blood-brain barrier penetration in CNS-targeted therapies .
  • Heterocycle Swap : Replacing furan with thiazole (as in ) introduces sulfur, which may improve binding to metal-containing enzymes (e.g., carbonic anhydrase) but reduces synthetic accessibility due to thiazole’s reactivity.
  • Tosyl vs. Fluoro-Tosyl : The 4-fluorobenzenesulfonyl variant (CAS: 896327-31-4) shows stronger electrostatic interactions in computational docking studies, suggesting higher affinity for ATP-binding pockets in kinases .

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